2-(4-chlorophenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
Description
The compound 2-(4-chlorophenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide features a 1,3,4-thiadiazole core substituted with a propan-2-yl group at position 5 and an acetamide side chain linked to a 4-chlorophenoxy moiety. This structure combines lipophilic (propan-2-yl, 4-chlorophenoxy) and hydrogen-bonding (acetamide) groups, which are critical for interactions in biological or material applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c1-8(2)12-16-17-13(20-12)15-11(18)7-19-10-5-3-9(14)4-6-10/h3-6,8H,7H2,1-2H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZRQAPNWQHPOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 4-chlorophenol with chloroacetyl chloride to form 2-(4-chlorophenoxy)acetyl chloride. This intermediate is then reacted with 5-(propan-2-yl)-1,3,4-thiadiazole-2-amine under appropriate conditions to yield the desired compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The thiadiazole ring is known to interact with various biological pathways, potentially disrupting cellular processes and leading to therapeutic outcomes.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table compares key structural features, melting points, and synthetic yields of closely related 1,3,4-thiadiazole derivatives:
Key Observations :
- Substituent Effects on Melting Points : Bulkier groups (e.g., benzylthio in 5e, 5j) correlate with lower melting points (132–140°C), while smaller substituents (methylthio in 5f) result in higher melting points (158–160°C), likely due to reduced molecular flexibility .
- Synthetic Yields : Benzylthio derivatives (e.g., 5h: 88% yield) are more efficiently synthesized than methoxy-substituted analogs (5k: 72%), suggesting steric or electronic factors influence reaction pathways .
Anticancer Activity
- Compound 4y : Exhibits potent cytotoxicity against MCF-7 (IC₅₀ = 0.084 ± 0.020 mmol L⁻¹) and A549 (IC₅₀ = 0.034 ± 0.008 mmol L⁻¹) cancer cells. The p-tolylamino and ethyl groups enhance aromatase inhibition (IC₅₀ = 0.062 ± 0.004 mmol L⁻¹), highlighting the importance of electron-donating substituents.
- Compound 3 and 8 : Induce apoptosis in glioma cells via Akt inhibition (92.36% and 86.52%, respectively), with π-π interactions and hydrogen bonds critical for binding .
Antimicrobial Activity
- The 4-methylbenzylthio group in 5c (mp 169–171°C) may improve membrane permeability compared to 5d’s 4-chlorobenzylthio group (mp 179–181°C) .
Herbicidal Activity
- Flufenacet : A commercial herbicide with a trifluoromethyl-thiadiazole core, illustrating how electronegative groups enhance agrochemical activity. This contrasts with the target compound’s 4-chlorophenoxy group, which may prioritize medicinal over agricultural applications.
Computational and Structural Insights
- Molecular Docking: Compounds 3 and 8 show that π-π stacking and hydrogen bonding with Akt’s active site drive inhibitory effects. The target compound’s 4-chlorophenoxy group could similarly engage in hydrophobic interactions, while the acetamide may form hydrogen bonds.
- Crystallography : Tools like SHELXL and ORTEP-3 are widely used for confirming thiadiazole derivatives’ structures, ensuring accuracy in structure-activity relationship (SAR) studies.
Biological Activity
The compound 2-(4-chlorophenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is a derivative of thiadiazole, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, highlighting its cytotoxic effects on various cancer cell lines and its potential as a therapeutic agent.
Synthesis
The synthesis of thiadiazole derivatives, including the target compound, typically involves multi-step chemical reactions. The general synthetic route includes:
- Formation of the thiadiazole ring via condensation reactions.
- Substitution reactions to introduce the chlorophenoxy and isopropyl groups.
- Final acetamide formation through amide coupling.
Anticancer Properties
Recent studies have demonstrated that thiadiazole derivatives exhibit significant anticancer activity. A notable report indicated that compounds similar to This compound showed promising cytotoxic effects against various human cancer cell lines.
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against specific cancer types.
The mechanisms through which thiadiazole derivatives exert their anticancer effects are multifaceted:
- Inhibition of Kinases : Some studies highlight the ability of these compounds to inhibit protein kinases such as Bcr-Abl, which is crucial in chronic myelogenous leukemia (CML). The binding affinity and interaction with key amino acid residues have been modeled using molecular docking studies .
- Cell Cycle Arrest : The compounds have been shown to induce cell cycle arrest in the G0/G1 phase and G2 + M phase in various cancer cell lines while reducing S-phase populations .
Case Studies
-
Case Study: Thiadiazole Derivatives in Cancer Therapy
- A series of thiadiazole derivatives were synthesized and evaluated for their anticancer properties. Among them, one derivative demonstrated an IC50 value of 2.44 µM against LoVo cells after 48 hours of incubation, indicating strong anti-proliferative effects compared to standard treatments .
- The study also assessed the toxicity of these compounds using Daphnia tests, revealing low toxicity profiles (less than 20% lethality) even at high concentrations (200 µM), suggesting a favorable safety margin for further development .
- Case Study: Molecular Docking Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
